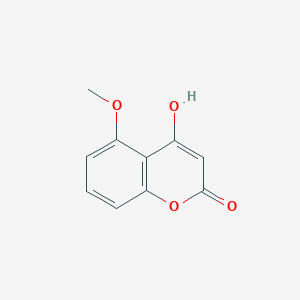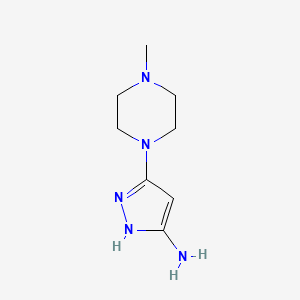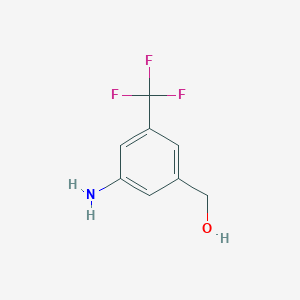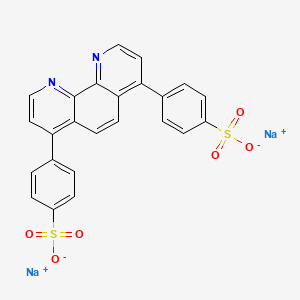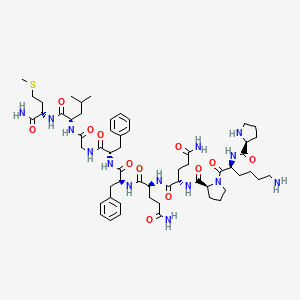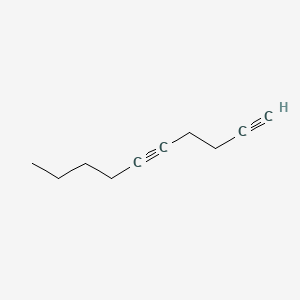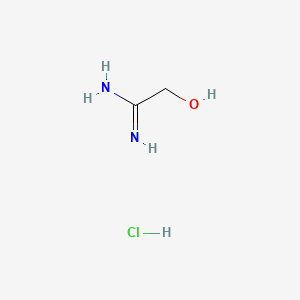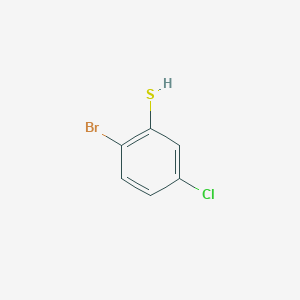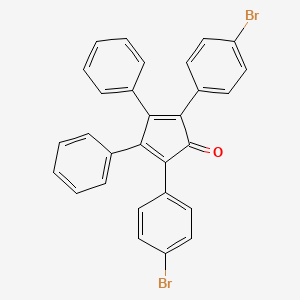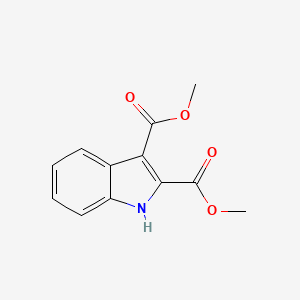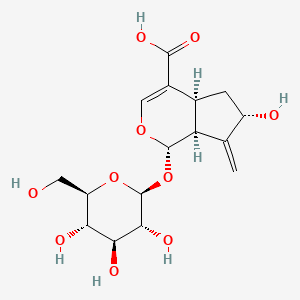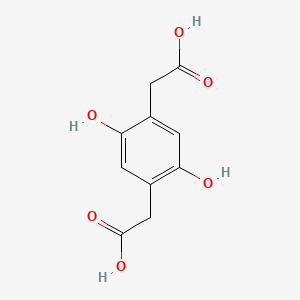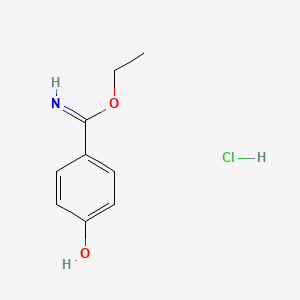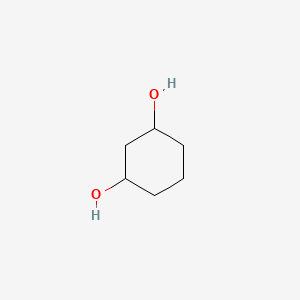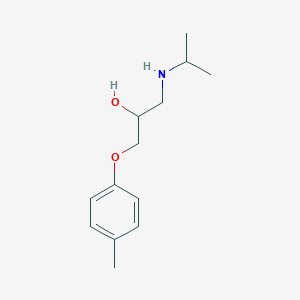
1-(4-Methylphenoxy)-3-(propan-2-ylamino)propan-2-ol
Vue d'ensemble
Description
The compound 1-(4-Methylphenoxy)-3-(propan-2-ylamino)propan-2-ol is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and biological activities. For instance, the first paper describes the synthesis and biological evaluation of a compound with an indole moiety and a phenoxypropanolamine structure, which shows significant biological activity, including antiarrhythmic and hypotensive effects, and affinity to alpha and beta adrenoceptors . The second paper discusses a series of compounds with a hydroxyphenylpropanone structure and their antimicrobial and antiradical activities . These studies provide insights into the chemical behavior and potential biological activities of compounds structurally related to 1-(4-Methylphenoxy)-3-(propan-2-ylamino)propan-2-ol.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. In the first paper, the synthesis of enantiomers of a compound with a phenoxypropanolamine structure is described . The process likely involves the formation of an ether linkage between the phenoxy and propanolamine parts of the molecule. Similarly, the second paper details the synthesis of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are intermediates for biologically active compounds . The reaction involves the substitution of a chloromethyl group with an alcohol in the presence of sodium hydrogen carbonate. These methods could potentially be adapted for the synthesis of 1-(4-Methylphenoxy)-3-(propan-2-ylamino)propan-2-ol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Methylphenoxy)-3-(propan-2-ylamino)propan-2-ol is characterized by the presence of aromatic rings, ether linkages, and amino alcohol functionalities. The presence of these functional groups is likely to influence the molecular conformation, intermolecular interactions, and receptor binding properties. The indole derivative described in the first paper and the hydroxyphenylpropanone compounds in the second paper both exhibit significant biological activities, which can be attributed to their molecular structures.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds suggest that the functional groups present in 1-(4-Methylphenoxy)-3-(propan-2-ylamino)propan-2-ol would be reactive under certain conditions. For example, the ether linkage might be susceptible to cleavage under acidic conditions, and the amino group could be involved in reactions with electrophiles or acids . These reactions could be utilized to further modify the compound or to synthesize analogs with different biological activities.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(4-Methylphenoxy)-3-(propan-2-ylamino)propan-2-ol are not directly reported, the properties of structurally related compounds can provide some insights. The compounds described in the papers are likely to be solids at room temperature, with specific melting points depending on their molecular structures . Their solubility in organic solvents and water would vary based on the presence of polar groups and the overall molecular polarity. The presence of aromatic rings and ether linkages would influence their UV absorption spectra, and the amino alcohol functionality could affect their acid-base properties.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- The compound has been utilized in the synthesis of a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, showing antimicrobial and antiradical activity against various human pathogens and exhibiting antioxidant properties. This application indicates its potential in developing new antimicrobial and antioxidant agents (Čižmáriková et al., 2020).
Plant Growth Retardant Potential
- Derivatives of this compound have been explored for their plant growth retardant potential. For example, certain salts synthesized from it have been found to inhibit seedling growth and adventitious root formation in plant models, suggesting its use in agriculture and horticulture (Sharma et al., 2008).
Metal-Free and Metallophthalocyanines Synthesis
- In the field of material science, the compound has been used in synthesizing new metal-free and metallophthalocyanines. These compounds have potential applications in dyeing, as well as in the fabrication of optoelectronic devices due to their aggregation behaviors and spectroscopic properties (Acar et al., 2012).
Microbial Biotransformation
- It has been used in microbial biotransformation processes, where the fungal microorganism Cunninghamella echinulata was utilized to modify the compound, leading to the formation of a product with potential pharmaceutical applications (Pasutto et al., 1987).
Synthesis of Beta-Blockers
- The compound plays a role in the synthesis of beta-blockers, which are crucial in the treatment of cardiovascular diseases. It has been involved in the synthesis and study of various beta-blockers, examining their adrenergic blocking activity and receptor binding affinities (Jindal et al., 2003).
Fluorescent Markers Development
- It has been utilized in the development of fluorescent biomarkers, especially in the context of biodiesel quality control. This application involves assessing the toxic effects of these markers on different biological models, highlighting its potential in environmental sciences (Pelizaro et al., 2019).
Safety And Hazards
Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is typically available in a compound’s Material Safety Data Sheet (MSDS).
Orientations Futures
Future directions could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.
Please note that the specific information for each of these categories would depend on the particular compound and the available scientific literature. For a detailed analysis of “1-(4-Methylphenoxy)-3-(propan-2-ylamino)propan-2-ol”, I would recommend consulting a specialist in organic chemistry or a related field.
Propriétés
IUPAC Name |
1-(4-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10(2)14-8-12(15)9-16-13-6-4-11(3)5-7-13/h4-7,10,12,14-15H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXGIIVJTPVZCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CNC(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385641 | |
| Record name | 1-(4-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenoxy)-3-(propan-2-ylamino)propan-2-ol | |
CAS RN |
5790-46-5 | |
| Record name | 1-(4-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(1-Methylethyl)amino]-3-(4-methylphenoxy)-2-propanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4Q6TEJ7YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



